![molecular formula C16H22N2O6S B14534413 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine CAS No. 62605-38-3](/img/structure/B14534413.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine is a chemical compound with a complex structure that includes a methoxyphenyl group, a methoxycarbonyl group, and a methionylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the use of protecting groups to shield reactive sites during the synthesis process. For example, the methoxyphenyl group can be introduced through a reaction with 4-methoxybenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine can undergo various chemical reactions, including:
Oxidation: The methionyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methionyl group can yield methionine sulfoxide or methionine sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for targeted drug delivery.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the methionylglycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the acetamide moiety.
4-Methoxybenzenamide: Contains a similar methoxyphenyl group but with a different amide structure.
N-(4-Methoxyphenyl)-L-prolinamide: Similar in having a methoxyphenyl group but with a prolinamide moiety.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine is unique due to its combination of a methoxyphenyl group, a methoxycarbonyl group, and a methionylglycine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
62605-38-3 |
|---|---|
Molecular Formula |
C16H22N2O6S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O6S/c1-23-12-5-3-11(4-6-12)10-24-16(22)18-13(7-8-25-2)15(21)17-9-14(19)20/h3-6,13H,7-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t13-/m0/s1 |
InChI Key |
AZKQADGHLOFOTH-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(2-bromo-1-phenylethyl)thio]methyl]-](/img/structure/B14534336.png)
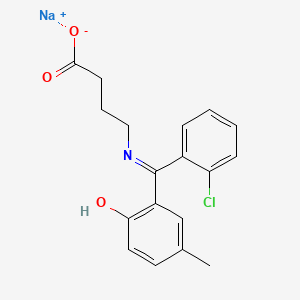
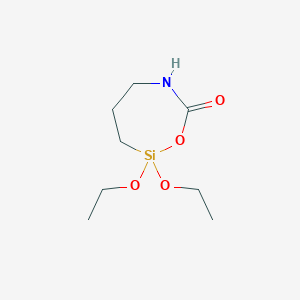
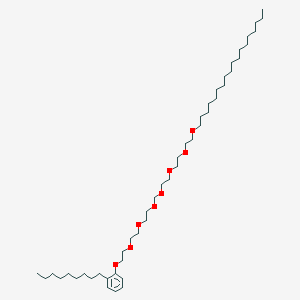
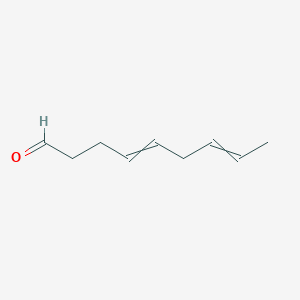
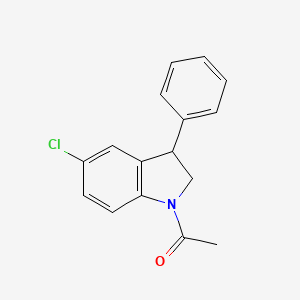
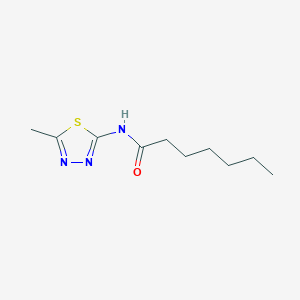
![N-Methyl-1-[(E)-methyldiazenyl]methanamine](/img/structure/B14534398.png)
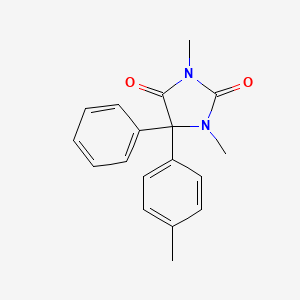
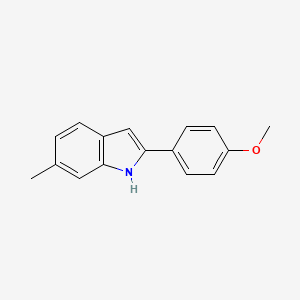
![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
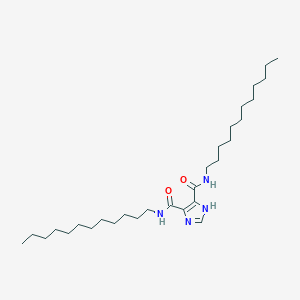
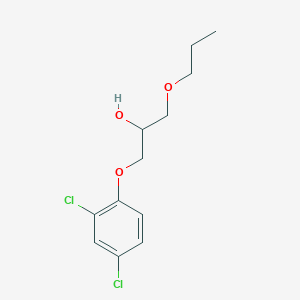
![N-Hexyl-N-[(pyren-1-yl)methyl]acetamide](/img/structure/B14534408.png)
